Ethyl tiglate ((E)-2-methylbut-2-enoic acid ethyl ester) is a naturally occurring organic compound classified as an unsaturated ester. It is characterized by a fruity, pineapple-like aroma. [, , ] This compound plays a significant role in various scientific research fields, primarily due to its presence in natural sources and its distinct aroma profile.
Sources:* Found naturally in various fruits, including apples [, ] and dragon fruit [].* Produced by certain yeast species like Saprochaete suaveolens [, , , , ] and Geotrichum candidum [].* Identified in the essential oils of plants like Ononis natrix L. [] and Pelargonium graveolens (Geraniaceae) [].
Ethyl tiglate is classified as an ester, specifically a fatty acid ester. It is produced naturally by certain fungi such as Saprochaete suaveolens, where it is synthesized through the catabolism of isoleucine via the β-oxidation pathway. This pathway generates tiglyl-CoA as an intermediate, which subsequently leads to the formation of ethyl tiglate . The compound is also commercially available from chemical suppliers like Sigma-Aldrich .
The synthesis of ethyl tiglate can be achieved through various methods. One notable method involves the esterification of tiglic acid with ethanol in the presence of an acid catalyst. The general reaction can be represented as follows:
In laboratory settings, ethyl tiglate can also be synthesized through microbial fermentation processes involving specific strains of yeast or fungi that produce this compound from amino acids .
Ethyl tiglate has a molecular structure characterized by a tiglate moiety (derived from tiglic acid) and an ethyl group. Its structural representation can be illustrated as follows:
Ethyl tiglate participates in various chemical reactions typical of esters. Some notable reactions include:
These reactions are significant in both synthetic organic chemistry and industrial applications.
The mechanism of action for ethyl tiglate primarily relates to its role as a flavoring agent. It interacts with olfactory receptors, contributing to its fruity aroma profile. In microbial systems, its biosynthesis involves several enzymatic steps starting from isoleucine metabolism, where specific enzymes facilitate the conversion into intermediates that ultimately lead to ethyl tiglate production .
Ethyl tiglate finds applications across various fields:
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